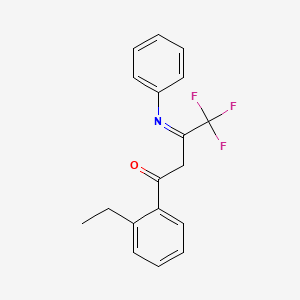
(3Z)-1-(2-Ethylphenyl)-4,4,4-trifluoro-3-(phenylimino)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3Z)-1-(2-Ethylphenyl)-4,4,4-trifluoro-3-(phenylimino)butan-1-one is an organic compound that features a trifluoromethyl group, an ethylphenyl group, and a phenylimino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-(2-Ethylphenyl)-4,4,4-trifluoro-3-(phenylimino)butan-1-one typically involves the reaction of 2-ethylphenyl ketone with trifluoroacetic acid and aniline under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction conditions precisely. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
(3Z)-1-(2-Ethylphenyl)-4,4,4-trifluoro-3-(phenylimino)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (3Z)-1-(2-Ethylphenyl)-4,4,4-trifluoro-3-(phenylimino)butan-1-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methods.
Biology
The compound may have potential applications in biological research, particularly in studying enzyme interactions and metabolic pathways. Its structural features could make it a useful probe for investigating biological processes.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties. Its ability to interact with specific molecular targets may make it a candidate for drug development.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties may enhance the performance of certain products.
作用機序
The mechanism by which (3Z)-1-(2-Ethylphenyl)-4,4,4-trifluoro-3-(phenylimino)butan-1-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context.
類似化合物との比較
Similar Compounds
- (3Z)-1-(2-Methylphenyl)-4,4,4-trifluoro-3-(phenylimino)butan-1-one
- (3Z)-1-(2-Propylphenyl)-4,4,4-trifluoro-3-(phenylimino)butan-1-one
- (3Z)-1-(2-Isopropylphenyl)-4,4,4-trifluoro-3-(phenylimino)butan-1-one
Uniqueness
Compared to similar compounds, (3Z)-1-(2-Ethylphenyl)-4,4,4-trifluoro-3-(phenylimino)butan-1-one stands out due to its specific ethylphenyl group, which may confer unique chemical and physical properties
特性
CAS番号 |
919997-79-8 |
|---|---|
分子式 |
C18H16F3NO |
分子量 |
319.3 g/mol |
IUPAC名 |
1-(2-ethylphenyl)-4,4,4-trifluoro-3-phenyliminobutan-1-one |
InChI |
InChI=1S/C18H16F3NO/c1-2-13-8-6-7-11-15(13)16(23)12-17(18(19,20)21)22-14-9-4-3-5-10-14/h3-11H,2,12H2,1H3 |
InChIキー |
SFABFIHVPASLQG-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC=C1C(=O)CC(=NC2=CC=CC=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


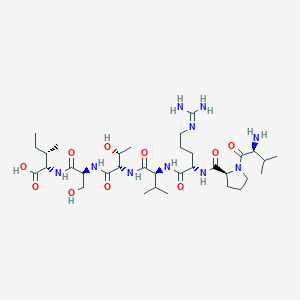
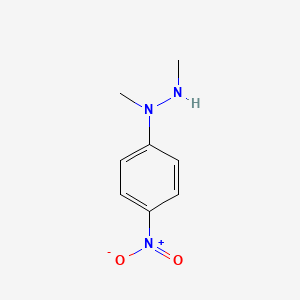
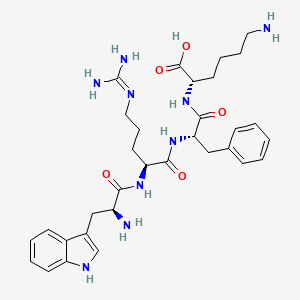
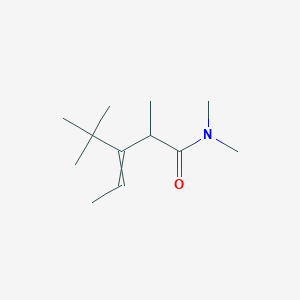
![6,8-Dimethyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14177678.png)
![6-[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B14177682.png)
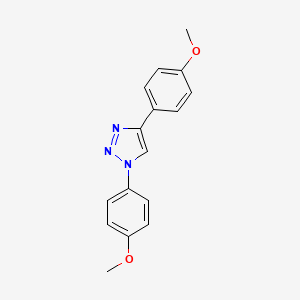
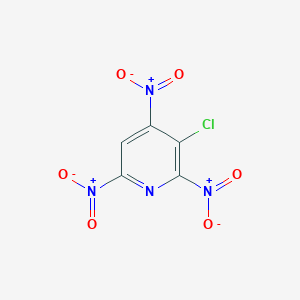
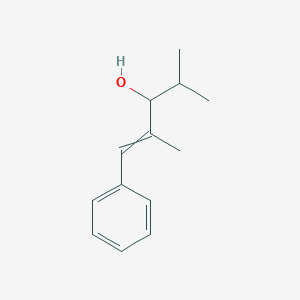
![13-benzyl-17-(4-methylphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14177699.png)
![1-(2-{[6-(2-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B14177706.png)
![Piperazine, 1,4-bis[2-[(dimethyloctadecylsilyl)oxy]ethyl]-](/img/structure/B14177712.png)
![tert-Butyl 2-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B14177724.png)
![N,N-diethyl-3-imidazo[1,2-a]pyrimidin-2-ylbenzenesulfonamide](/img/structure/B14177731.png)
